REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16][CH2:17]O>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([O:7][CH2:16][CH3:17])=[O:6]
|
Name
|
|
Quantity
|
430 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
287 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydrogen carbonate, brine (300 mL) and water (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.78 mol | |
AMOUNT: MASS | 440 g | |
YIELD: PERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |